molecular formula C7H6N2O3 B151856 5-Acetylpyrimidine-4-carboxylic acid CAS No. 133510-36-8

5-Acetylpyrimidine-4-carboxylic acid

Cat. No. B151856
M. Wt: 166.13 g/mol
InChI Key: HOFDMRIORCOHPZ-UHFFFAOYSA-N
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Patent
US05098466

Procedure details

To a mixture of the lithium salt of 5-acetyl-2-chloro-4-pyrimidinecarboxylic acid (1.1 g, 4.90 mmol) and sodium bicarbonate (0.5 g, 5.95 mmol) in 20 ml of water is added 10% palladium on carbon (0.1 g), and the reaction mixture is kept under H2 overnight. It is then acidified with 1M hydrochloric acid (6 ml) and concentrated. The resulting solid is filtered, rinsed with water and dried to give 5-acetyl-4-pyrimidinecarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-acetyl-2-chloro-4-pyrimidinecarboxylic acid
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li].[C:2]([C:5]1[C:6]([C:12]([OH:14])=[O:13])=[N:7][C:8](Cl)=[N:9][CH:10]=1)(=[O:4])[CH3:3].C(=O)(O)[O-].[Na+].Cl>O.[Pd]>[C:2]([C:5]1[C:6]([C:12]([OH:14])=[O:13])=[N:7][CH:8]=[N:9][CH:10]=1)(=[O:4])[CH3:3] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
5-acetyl-2-chloro-4-pyrimidinecarboxylic acid
Quantity
1.1 g
Type
reactant
Smiles
C(C)(=O)C=1C(=NC(=NC1)Cl)C(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C=1C(=NC=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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